5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one: These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves several steps. One common method includes the reduction of a naphthalene derivative followed by methylation and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is used in experiments to understand its role in biological systems .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets in cells. It may act as an agonist or antagonist of certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A biosynthetic precursor of melanins with similar structural features.
5,6-Dihydroxy-2-methylaminotetralin: Another tetralin derivative with comparable chemical properties.
Uniqueness: 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(methylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,12-13,15H,2,4H2,1H3 |
InChI Key |
KVQODNTVZFTUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C(C1=O)C=CC(=C2O)O |
Origin of Product |
United States |
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